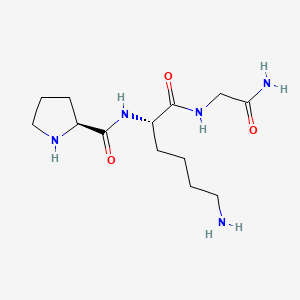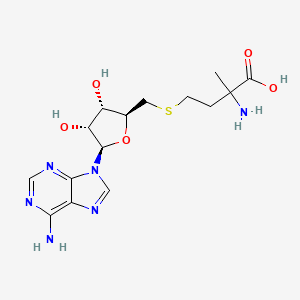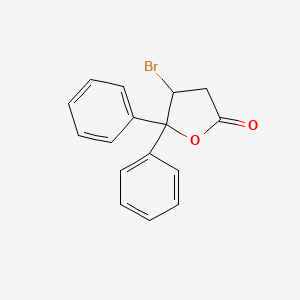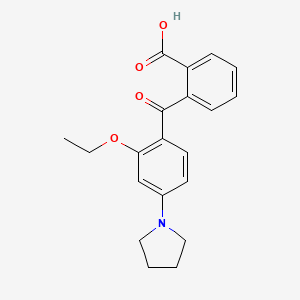![molecular formula C16H15ClN2O2S B15210598 4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide CAS No. 29914-33-8](/img/structure/B15210598.png)
4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl group and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Benzenesulfonamide Moiety: The final step involves the sulfonation of the chlorophenyl-pyrrole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrrolinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism of action of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death.
類似化合物との比較
Similar Compounds
4-(4-(4-Bromophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
4-(4-(4-Methylphenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
特性
CAS番号 |
29914-33-8 |
|---|---|
分子式 |
C16H15ClN2O2S |
分子量 |
334.8 g/mol |
IUPAC名 |
4-[4-(4-chlorophenyl)-2,3-dihydropyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-14-3-1-12(2-4-14)13-9-10-19(11-13)15-5-7-16(8-6-15)22(18,20)21/h1-8,11H,9-10H2,(H2,18,20,21) |
InChIキー |
CUWCVYDDAUTQBY-UHFFFAOYSA-N |
正規SMILES |
C1CN(C=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)




![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)




